N-(2,4-dimethylphenyl)-2-acetamido-4-methanesulfonylbutanamide
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Overview
Description
N-(2,4-dimethylphenyl)-2-acetamido-4-methanesulfonylbutanamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes an acetamido group, a dimethylphenyl group, and a methylsulfonylbutanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-acetamido-4-methanesulfonylbutanamide typically involves multi-step organic reactions. One common method includes the acylation of 2,4-dimethylphenylamine with acetic anhydride to form an intermediate, followed by sulfonylation with methylsulfonyl chloride. The final step involves the coupling of the intermediate with butanamide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-acetamido-4-methanesulfonylbutanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamido and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or sulfonamides.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-acetamido-4-methanesulfonylbutanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating bacterial infections and cancer.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-acetamido-4-methanesulfonylbutanamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s sulfonyl group is crucial for its inhibitory activity, as it forms strong interactions with enzyme residues .
Comparison with Similar Compounds
Similar Compounds
- 2-acetamido-N,N-dimethylacetamide
- 2-acetamido-N-(4-bromo-2-methylphenyl)acetamide
- 2-acetamido-N-(2,4-dimethylphenyl)-3-methylbutanamide
Uniqueness
N-(2,4-dimethylphenyl)-2-acetamido-4-methanesulfonylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methylsulfonylbutanamide moiety differentiates it from other similar compounds, providing unique properties and applications .
Properties
IUPAC Name |
2-acetamido-N-(2,4-dimethylphenyl)-4-methylsulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-10-5-6-13(11(2)9-10)17-15(19)14(16-12(3)18)7-8-22(4,20)21/h5-6,9,14H,7-8H2,1-4H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNJIMGQOQVQJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(CCS(=O)(=O)C)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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